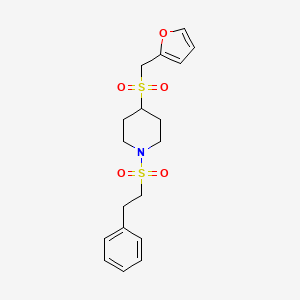

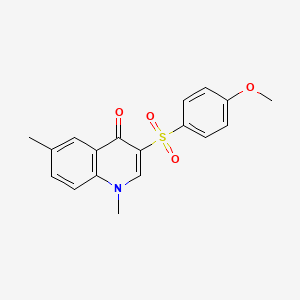

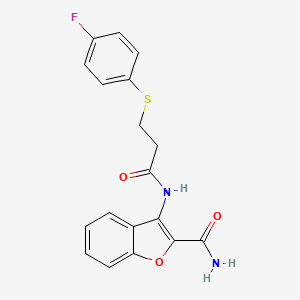

![molecular formula C10H6F3KN2O2 B2550814 potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 1011414-21-3](/img/structure/B2550814.png)

potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds is well-documented. For instance, potassium dihydrogen phosphate has been used as a catalyst for the synthesis of triaryl imidazoles, suggesting that potassium salts can be effective in promoting condensation reactions in heterocyclic chemistry . Additionally, potassium aryltrifluoroborates have been involved in cross-coupling reactions, which could be relevant for introducing trifluoromethyl groups into benzodiazole frameworks . The use of potassium dodecatungstocobaltate trihydrate as a catalyst for the synthesis of tetrasubstituted imidazoles also highlights the utility of potassium compounds in facilitating complex organic transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of tribenzyltin(IV) complexes with potassium 2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetate has been determined, which could provide insights into the coordination chemistry of potassium with organic ligands . Similarly, the structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate has been elucidated, which may offer clues about the structural aspects of potassium benzodiazole derivatives .

Chemical Reactions Analysis

The reactivity of potassium compounds in various chemical reactions is highlighted in the papers. For instance, the synthesis of 2-(1H-Benzotriazol-1-yl)acetonitrile and its analogs using potassium carbonate suggests that potassium salts can act as acid-binding agents in nitrile synthesis, which might be applicable to the synthesis of the target compound . Moreover, the formation of benzannulated tris(2-mercapto-1-imidazolyl)hydroborato ligands using potassium borohydride indicates that potassium can facilitate the formation of complex ligands .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate" are not directly reported, the properties of similar potassium-containing compounds can be inferred. For example, the synthesis and characterization of potassium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates provide information on the NMR spectroscopic properties of potassium complexes with trifluoromethyl groups . The crystal structure of potassium bis[bis(1-benzyl-3-methylimidazolium)silver(I)] tris(hexafluoridophosphate) offers data on the coordination environment and hydrogen bonding interactions of potassium ions in a solid-state context .

Applications De Recherche Scientifique

Oxidative Reactions and Synthesis Applications

Acyloxylation of Methylbenzenes : Utilizing potassium peroxydisulfate in acetic acid containing trifluoroacetic acid leads to the oxidation of substituted methylbenzenes, yielding nuclear and side-chain acetates. This process highlights the role of potassium salts in facilitating oxidative reactions, potentially relevant to the synthesis and modification of organic compounds including those with benzodiazol functionalities (Jönsson & Wistrand, 1979).

Potassium Dihydrogen Phosphate Catalysis : Demonstrates the use of potassium salts in the synthesis of complex organic molecules, such as the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. The mild and cost-effective method underscores the role of potassium compounds in catalysis and organic synthesis (Joshi et al., 2010).

Cross-Coupling Reactions in Aqueous Media : Potassium aryltrifluoroborates are used in cross-coupling reactions with organic chlorides, facilitated by a palladacycle pre-catalyst. This showcases the utility of potassium compounds in promoting environmentally friendly and phosphine-free conditions in organic synthesis (Alacid & Nájera, 2008).

Catalytic and Electrochemical Applications

Catalytic Oxidation of Benzyl Alcohol : Research on manganese oxide supported on MCM-41 zeolite, prepared using potassium precursors, demonstrates the catalytic oxidation of benzyl alcohol. This suggests potential roles for potassium compounds in the development of catalysts for organic transformations (Wu et al., 2015).

Potassium-Ion Batteries : Concentrated potassium acetate as a water-in-salt electrolyte highlights the application of potassium salts in developing high-performance electrolytes for potassium-ion batteries. This research indicates the importance of potassium compounds in advancing energy storage technologies (Leonard et al., 2018).

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not available in the search results, it’s worth noting that trifluoromethyl-containing compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals . Their unique properties make them valuable for the development of new drugs and pesticides .

Propriétés

IUPAC Name |

potassium;2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2.K/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17;/h1-4H,5H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAWIKJGCFQHQO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)[O-])C(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

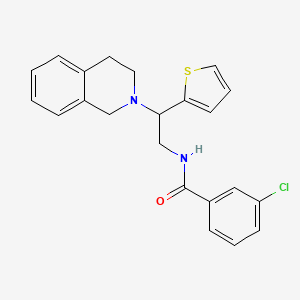

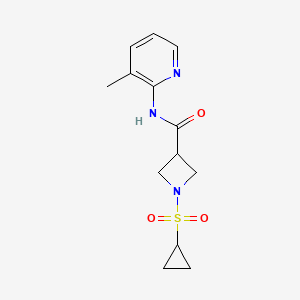

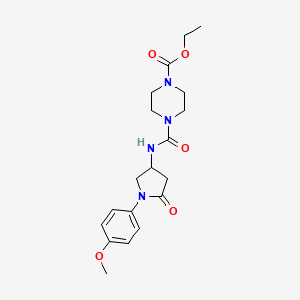

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)

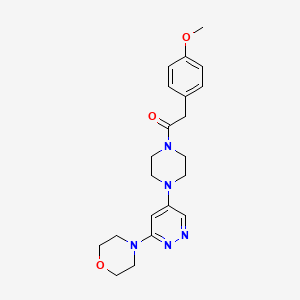

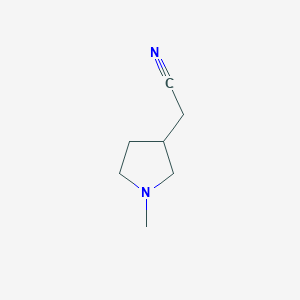

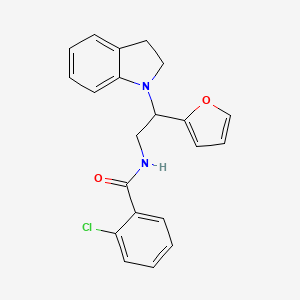

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)